Cas no 88686-29-7 (1-(2-Methoxy-5-methylphenyl)-2-thiourea)
1-(2-Methoxy-5-methylphenyl)-2-thiourea Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-5-methylphenylthiourea
- 2-Methoxy-5-methylphenylisothiocyanate
- (2-methoxy-5-methylphenyl)thiourea
- (2-Methoxy-5-methyl-phenyl)-thiourea
- 1-(2-Methoxy-5-methylphenyl)-2-thiourea
- N-(2-Methoxy-5-methylphenyl)thiourea (ACI)
- Thiourea, (2-methoxy-5-methylphenyl)- (9CI)
- 1-(2-Methoxy-5-methylphenyl)thiourea
- AKOS001058166
- Z56915916
- AS-65257
- DTXSID30352963
- UPCMLD0ENAT0516-9948:001
- N-(2-Methoxy-5-methylphenyl)thiourea
- IPKUQBKZOAIUOC-UHFFFAOYSA-N
- E81634
- CS-0132850
- SCHEMBL1191054
- DB-013706
- MFCD00041174
- EN300-06053
- 88686-29-7
-
- MDL: MFCD00041174
- Inchi: 1S/C9H12N2OS/c1-6-3-4-8(12-2)7(5-6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13)
- InChI Key: IPKUQBKZOAIUOC-UHFFFAOYSA-N
- SMILES: S=C(NC1C(OC)=CC=C(C)C=1)N
- BRN: 2722947
Computed Properties
- Exact Mass: 196.06700
- Monoisotopic Mass: 196.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.5
- Topological Polar Surface Area: 79.4A^2
Experimental Properties
- Color/Form: White to cream solid
- Density: 1.243
- Melting Point: 127-130°C
- Boiling Point: 320.8°C at 760 mmHg
- Flash Point: 147.8°C
- Refractive Index: 1.658
- Water Partition Coefficient: Insoluble in water.
- PSA: 79.37000
- LogP: 2.43240
- Solubility: Insoluble in water
1-(2-Methoxy-5-methylphenyl)-2-thiourea Security Information
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S36/37
- HazardClass:6.1
- PackingGroup:II
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R22
1-(2-Methoxy-5-methylphenyl)-2-thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(2-Methoxy-5-methylphenyl)-2-thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM311772-10g |
1-(2-Methoxy-5-methylphenyl)-2-thiourea |
88686-29-7 | 95% | 10g |
$324 | 2021-06-16 | |
| Ambeed | A547992-1g |
1-(2-Methoxy-5-methylphenyl)thiourea |
88686-29-7 | 95% | 1g |
$127.0 | 2025-04-15 | |
| Chemenu | CM311772-10g |
1-(2-Methoxy-5-methylphenyl)-2-thiourea |
88686-29-7 | 95% | 10g |
$324 | 2022-05-27 | |
| abcr | AB150148-2 g |
1-(2-Methoxy-5-methylphenyl)-2-thiourea, 97%; . |
88686-29-7 | 97% | 2 g |
€158.70 | 2023-07-20 | |
| abcr | AB150148-10 g |
1-(2-Methoxy-5-methylphenyl)-2-thiourea, 97%; . |
88686-29-7 | 97% | 10 g |
€461.30 | 2023-07-20 | |
| TRC | M720375-100mg |
1-(2-Methoxy-5-methylphenyl)-2-thiourea |
88686-29-7 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M720375-500mg |
1-(2-Methoxy-5-methylphenyl)-2-thiourea |
88686-29-7 | 500mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M720375-1g |
1-(2-Methoxy-5-methylphenyl)-2-thiourea |
88686-29-7 | 1g |
$ 135.00 | 2022-06-03 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12101-1g |
N-(2-Methoxy-5-methylphenyl)thiourea, 99% |
88686-29-7 | 99% | 1g |
¥1516.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12101-5g |
N-(2-Methoxy-5-methylphenyl)thiourea, 99% |
88686-29-7 | 99% | 5g |
¥4352.00 | 2023-02-09 |
1-(2-Methoxy-5-methylphenyl)-2-thiourea Production Method
Production Method 1
1.2 Reagents: Potassium carbonate ; 30 min, rt
1.3 Reagents: Ammonia Solvents: Water ; 50 °C
1-(2-Methoxy-5-methylphenyl)-2-thiourea Preparation Products
1-(2-Methoxy-5-methylphenyl)-2-thiourea Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-(2-Methoxy-5-methylphenyl)-2-thiourea
1-(2-Methoxy-5-methylphenyl)-2-thiourea: A Comprehensive Overview
1-(2-Methoxy-5-methylphenyl)-2-thiourea (CAS No. 88686-29-7) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug development and as an intermediate in the synthesis of advanced materials. Recent studies have shed light on its properties, mechanisms of action, and potential uses, making it a subject of ongoing research.
The molecular structure of 1-(2-Methoxy-5-methylphenyl)-2-thiourea consists of a thiourea group (-C(S)NH-) attached to a substituted phenyl ring. The phenyl ring is substituted with a methoxy group (-OCH3) at the 2-position and a methyl group (-CH3) at the 5-position. This substitution pattern imparts specific electronic and steric properties to the molecule, influencing its reactivity and biological activity. The thiourea moiety is known for its ability to act as a nucleophile and participate in various chemical transformations, making it a versatile building block in organic synthesis.
Recent research has focused on the synthesis and characterization of 1-(2-Methoxy-5-methylphenyl)-2-thiourea. One study reported an efficient method for its preparation via nucleophilic substitution reactions, utilizing readily available starting materials. The reaction conditions were optimized to achieve high yields and purity, which are critical for applications requiring precise chemical composition. The compound's stability under various conditions was also investigated, revealing its resistance to thermal degradation and susceptibility to oxidation under certain conditions.
In terms of applications, 1-(2-Methoxy-5-methylphenyl)-2-thiourea has shown promise as an intermediate in the synthesis of bioactive compounds. Its thiourea group can undergo further transformations to yield heterocyclic structures with potential pharmacological activity. For instance, recent studies have demonstrated its use in the construction of thiazole derivatives, which are known for their antimicrobial and anticancer properties. Additionally, the compound's ability to coordinate with metal ions has led to its exploration as a ligand in transition metal complexes, which are valuable in catalysis and materials science.
The biological activity of 1-(2-Methoxy-5-methylphenyl)-2-thiourea has been a focal point of recent investigations. In vitro assays have revealed its potential as an antioxidant and anti-inflammatory agent. The methoxy group on the phenyl ring contributes to the molecule's hydrophilicity, enhancing its ability to scavenge free radicals. Furthermore, the methyl group at the 5-position modulates the electronic environment of the molecule, influencing its interaction with biological systems. These findings suggest that the compound could serve as a lead molecule for drug discovery efforts targeting oxidative stress-related diseases.
From a materials science perspective, 1-(2-Methoxy-5-methylphenyl)-2-thiourea has been explored as a precursor for the synthesis of conductive polymers and metal-organic frameworks (MOFs). Its ability to form stable coordination bonds with metal ions makes it suitable for constructing porous materials with applications in gas storage and catalysis. Recent advancements in this area have highlighted its role in enhancing the electrical conductivity and mechanical stability of polymer composites.
In conclusion, 1-(2-Methoxy-5-methylphenyl)-2-thiourea (CAS No. 88686-29-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, reactivity, and biological activity make it a valuable tool in organic synthesis, pharmacology, and materials science. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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